3H-Imidazo[4,5-b]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,(H,9,10,11) |
InChI Key |
SIDWZUBWBHYUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine 2 Carbonitrile and Its Precursors
Strategies for Constructing the Imidazo[4,5-b]pyridine Ring System with a C2-Nitrile
Building the heterocyclic scaffold from acyclic or simpler cyclic precursors is a fundamental approach in organic synthesis. For 3H-Imidazo[4,5-b]pyridine-2-carbonitrile, this involves cyclization strategies that directly install the nitrile group at the 2-position of the fused ring system.
Cyclization Reactions Involving Pyridine-2,3-diamine Derivatives and Nitrile Precursors
One of the most common and direct methods for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of pyridine-2,3-diamine with various carbonyl compounds or their equivalents. wikipedia.org To obtain the C2-carbonitrile directly, precursors containing a nitrile group are required.
A notable example involves the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326). nih.govsynarchive.com This reaction proceeds via a nucleophilic attack of the malononitrile anion on the carbon of the cyanoformimidoyl group, leading to an adduct that subsequently cyclizes. The reaction conditions, particularly the presence or absence of a base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), can direct the reaction towards different final products. In the absence of a base, the reaction yields 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. nih.govsynarchive.com When a base is used, the reaction can lead to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. nih.govsynarchive.com This highlights a versatile method for creating a cyano-substituted imidazo[4,5-b]pyridine ring system.
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-1-aryl-4-(cyanoformimidoyl)imidazole | Malononitrile | Acetonitrile, Ice Bath | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine | nih.gov |
| 5-Amino-1-aryl-4-(cyanoformimidoyl)imidazole | Malononitrile | Ethanol or DMF, DBU, Reflux | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | nih.gov |
Reductive Cyclization Approaches from Nitro-Substituted Pyridines
Reductive cyclization offers an alternative pathway, typically starting from a nitro-substituted aminopyridine. This method involves the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization with a suitable functional group to form the imidazole (B134444) ring.
One such strategy involves the reaction of 2-nitro-3-aminopyridine with ketones. wikipedia.org This reaction utilizes a reductive catalyst, such as stannous chloride dihydrate (SnCl₂·2H₂O), to facilitate the reduction of the nitro group and subsequent cyclization, yielding 1H-imidazo[4,5-b]pyridine scaffolds. wikipedia.org A related approach starts with 2-chloro-3-nitropyridine (B167233), which first undergoes a substitution reaction with a primary amine. The nitro group of the resulting N-substituted-3-nitro-pyridin-2-amine is then reduced, typically with zinc dust in the presence of an acid. The in situ generated diamine can then cyclize with an aldehyde to form the desired 3-substituted-2-aryl-3H-imidazo[4,5-b]pyridine. masterorganicchemistry.com
| Starting Material | Reagents | Key Step | Product Type | Reference |
|---|---|---|---|---|
| 2-Nitro-3-aminopyridine, Substituted Acetophenones | SnCl₂·2H₂O, Formic Acid | Reductive Cyclization | 1H-Imidazo[4,5-b]pyridines | wikipedia.org |
| 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde | 1. SNAr 2. Zn dust, HCl 3. Condensation | One-Pot Reduction-Heterocyclization | 3-Substituted-2-aryl-3H-imidazo[4,5-b]pyridines | masterorganicchemistry.com |
One-Pot Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. A one-pot, three-step tandem reaction has been developed for the synthesis of diverse imidazo[4,5-b]pyridines. masterorganicchemistry.com
This process begins with the SNAr reaction of 2-chloro-3-nitropyridine with a variety of primary amines in a water-isopropanol medium. Without isolation of the intermediate, the nitro group is reduced using zinc dust and concentrated HCl. Finally, the resulting diamine is condensed with a range of aldehydes to yield the final 3-substituted-2-aryl-3H-imidazo[4,5-b]pyridine products in excellent yields. masterorganicchemistry.com The ability to perform these three distinct chemical transformations in a single reaction vessel highlights the efficiency and utility of this approach for generating molecular diversity. masterorganicchemistry.com
Functionalization of Pre-formed Imidazo[4,5-b]pyridines to Introduce the C2-Carbonitrile
An alternative synthetic paradigm involves the initial construction of the imidazo[4,5-b]pyridine core, followed by the selective introduction of the carbonitrile group at the C2 position. This approach relies on the reactivity of the heterocyclic scaffold itself.
Direct C–H Functionalization Methodologies
Direct C–H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. For imidazo[4,5-b]pyridines, the C2 position is a potential site for such reactions. While direct C-H arylation at the C2 position of N3-protected imidazo[4,5-b]pyridines has been successfully demonstrated, specific methodologies for the direct C-H cyanation at this position are not widely reported in the literature. nih.govrsc.org The development of such a method would represent a highly atom-economical route to this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Nitrile Introduction
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing reliable methods for forming carbon-carbon and carbon-heteroatom bonds. Introducing a nitrile group at the C2 position of a pre-formed imidazo[4,5-b]pyridine ring can be achieved by coupling a C2-functionalized precursor with a cyanide source.
From C2-Halogenated Precursors: The Rosenmund-von Braun reaction is a classic method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN), often at elevated temperatures in a polar solvent. wikipedia.orgorganic-chemistry.org A 2-bromo- or 2-chloro-imidazo[4,5-b]pyridine could serve as a substrate for this transformation. Modern advancements in this area include palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with greater functional group tolerance. nih.govrsc.org These reactions employ various palladium catalysts and cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), to transform aryl halides and heteroaryl halides into the corresponding nitriles. nih.govorganic-chemistry.org
From C2-Amino Precursors: The Sandmeyer reaction provides another route, starting from a 2-amino-imidazo[4,5-b]pyridine. wikipedia.org In this two-step process, the amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group (as N₂ gas) and installation of the nitrile. masterorganicchemistry.comwikipedia.org
| Reaction Name | Precursor Functional Group | Typical Reagents | Metal Catalyst | Reference |
|---|---|---|---|---|
| Rosenmund-von Braun | -Br, -Cl, -I | CuCN | Copper | wikipedia.orgorganic-chemistry.org |
| Palladium-Catalyzed Cyanation | -Br, -Cl, -OTf | Zn(CN)₂, K₄[Fe(CN)₆] | Palladium | nih.govrsc.org |
| Sandmeyer Reaction | -NH₂ (via -N₂⁺) | 1. NaNO₂, H⁺ 2. CuCN | Copper | masterorganicchemistry.comwikipedia.org |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic Aromatic Substitution (SNAr) is a foundational strategy for preparing key precursors to the imidazo[4,5-b]pyridine system. This approach typically involves the displacement of a leaving group, such as a halide, from an electron-deficient pyridine (B92270) ring by a nucleophile. A common starting material for this strategy is 2-chloro-3-nitropyridine. acs.org
In a typical SNAr reaction, the chlorine atom at the C2 position of 2-chloro-3-nitropyridine is substituted by an amine. The strong electron-withdrawing effect of the adjacent nitro group activates the C2 position for nucleophilic attack. This initial substitution is the first step in a sequence that builds the necessary functionality for the subsequent cyclization to form the imidazole ring. mdpi.comacs.org For instance, reacting 5-bromo-2-chloro-3-nitropyridine with methylamine leads to the formation of 5-bromo-N-methyl-3-nitropyridin-2-amine in high yield (88%). mdpi.com This reaction is regioselective, as nucleophilic substitution on the pyridine ring preferentially occurs at the 2 and 4 positions. mdpi.com
The resulting N-substituted-3-nitropyridin-2-amine is a versatile intermediate. The nitro group can then be reduced to an amino group, creating the required 2,3-diaminopyridine precursor, which can then undergo cyclization to form the fused imidazole ring system. acs.org
Advanced Synthetic Techniques and Green Chemistry Principles
Modern synthetic chemistry emphasizes the use of advanced techniques and adherence to green chemistry principles to improve efficiency, reduce waste, and minimize environmental impact. These principles have been successfully applied to the synthesis of imidazo[4,5-b]pyridine derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbio-conferences.orgnih.gov This technology has been effectively utilized in the synthesis of various imidazopyridine scaffolds. bio-conferences.orgsciforum.netmdpi.com
For example, the synthesis of dihydrobenzo orgsyn.orgchemicalbook.comimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a very short reaction time of 2 minutes using microwave irradiation. nih.gov In the context of the Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction used to synthesize imidazo[1,2-a]pyridines, microwave assistance has been shown to increase yields and decrease reaction times significantly. sciforum.netmdpi.com One study noted that when synthesizing an imidazo[1,2-a]pyridine-chromone derivative, the yield increased from 23% under ultrasound conditions to 36% under microwave irradiation, with the reaction time dropping to just 15 minutes. sciforum.net The application of microwave heating provides a practical and efficient route to these heterocyclic systems, aligning with the principles of green chemistry by reducing energy consumption. nih.gov
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Consequently, significant effort has been directed towards developing synthetic protocols under solvent-free conditions or in environmentally benign media like water or ethanol. rsc.orgnih.gov
One highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold utilizes a water-isopropyl alcohol (H₂O-IPA) medium. acs.org This approach avoids the use of hazardous solvents while facilitating the key reaction steps. acs.org Solvent-free condensation reactions have also been reported. For instance, lithium bromide can mediate the solvent-free condensation of arylenediamines and esters at 110–115 °C to produce 2-substituted imidazopyridines in good to excellent yields. nih.gov The use of recyclable catalysts, such as Brønsted acidic ionic liquids, under solvent-free conditions further enhances the environmental credentials of these synthetic routes by minimizing waste and allowing for easy product isolation. rsc.org
Tandem, or one-pot, reactions offer significant advantages in terms of efficiency, resource conservation, and waste reduction by allowing multiple synthetic steps to occur in a single reaction vessel without the need to isolate intermediates. A notable example is the synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. acs.org
This process involves a sequence of three reactions in the same pot:
SNAr Reaction: 2-chloro-3-nitropyridine reacts with a primary amine in a H₂O-IPA mixture.
Reduction: The nitro group of the resulting intermediate is reduced to an amine using zinc and concentrated HCl.
Condensation/Annulation: The in situ formed N-substituted pyridine-2,3-diamine then reacts with an aldehyde, followed by cyclization and aromatization to yield the final imidazo[4,5-b]pyridine product. acs.org
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines is controlling regioselectivity, particularly when substitutions are made on the nitrogen atoms of the imidazole ring. mdpi.com Alkylation of an N-unsubstituted imidazo[4,5-b]pyridine can result in a mixture of N1 and N3 isomers. Therefore, developing synthetic strategies that yield a single, desired isomer is crucial.
One effective method to achieve regioselectivity is to start with a precursor where the desired substitution pattern is already established. For example, palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides allows for a regioselective synthesis that favors substitution at the N1 position. organic-chemistry.org Another approach involves the alkylation of pre-formed imidazo[4,5-b]pyridine derivatives under specific conditions. The alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide has been carried out using phase transfer catalysis conditions to yield N3-substituted products. uctm.edu
The choice of synthetic route can also dictate the final regioisomer. Building the scaffold from a pre-functionalized pyridine, such as 5-bromo-N-methyl-2,3-diaminopyridine, and then performing a cyclocondensation with an aldehyde can directly lead to the N3-methyl substituted product in high yield. nih.gov This avoids the potential for isomeric mixtures that can occur with post-cyclization alkylation. nih.gov
Data on Synthetic Methodologies
The following table summarizes representative examples of synthetic strategies discussed in the text.
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |
| Tandem Reaction | 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde | 1. H₂O-IPA, 80°C2. Zn, HCl3. Annulation | 3-(Alkyl)-2-(aryl)-3H-imidazo[4,5-b]pyridine | Excellent | acs.org |
| Nucleophilic Aromatic Substitution | 5-Bromo-2-chloro-3-nitropyridine, Methylamine | Excess methylamine, 0°C | 5-Bromo-N-methyl-3-nitropyridin-2-amine | 88% | mdpi.com |
| Cyclocondensation | 5-Bromo-N-methyl-2,3-diaminopyridine, Benzaldehyde | p-Benzoquinone (oxidant) | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 86% | nih.gov |
| Microwave-Assisted Synthesis | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, MeOH, 60°C, 1h (Microwave) | Imidazo[1,2-a]pyridine (B132010) derivative | 54% | mdpi.com |
| Solvent-Free Condensation | Arylenediamine, Ester | Lithium Bromide, 110-115°C | 2-Substituted imidazopyridine | Good to Excellent | nih.gov |
| Regioselective N-Alkylation | 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine, Allyl Bromide | K₂CO₃, TBAB, DMF, rt, 24h | 3-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 54-87% | uctm.edu |
Chemical Reactivity and Derivatization Strategies of 3h Imidazo 4,5 B Pyridine 2 Carbonitrile
Reactivity of the Carbonitrile Group
The carbonitrile (nitrile) group is a powerful functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen is weakly basic and nucleophilic. This electronic setup dictates its reactivity, making it susceptible to nucleophilic additions and transformations that can lead to a variety of other functional groups.
The electrophilic carbon atom of the nitrile group is a prime target for attack by strong nucleophiles. This reaction pathway is fundamental for converting the nitrile into other key functional groups.
Formation of Ketones via Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), readily attack the nitrile carbon. This addition breaks one of the pi bonds, forming a new carbon-carbon bond and resulting in an intermediate magnesium salt of an imine. This intermediate is stable until a subsequent aqueous acid workup. The hydrolysis of the imine intermediate yields a ketone, providing a robust method for attaching acyl groups to the C2 position of the imidazo[4,5-b]pyridine core.
Reduction to Primary Amines: The carbonitrile group can be fully reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. The reaction proceeds via nucleophilic addition of hydride ions (H⁻) to the nitrile carbon, ultimately leading to the formation of 2-(aminomethyl)-3H-imidazo[4,5-b]pyridine after an aqueous workup. This conversion is valuable for introducing a flexible and basic side chain at the C2 position.
The nitrile group can be hydrolyzed to a carboxylic acid, a transformation that typically proceeds in two stages. The reaction can be catalyzed by either acid or base, often requiring heating.
Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid (e.g., dilute HCl), the nitrile group is first hydrated to form an amide intermediate, 3H-imidazo[4,5-b]pyridine-2-carboxamide. The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. Further heating in the acidic medium leads to the hydrolysis of the amide, yielding the final product, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, and an ammonium salt.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide, also facilitates hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is the amide, which is subsequently hydrolyzed to the carboxylate salt (e.g., sodium 3H-imidazo[4,5-b]pyridine-2-carboxylate). Ammonia is liberated during this process. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.
The carbonitrile group is not only a precursor to other functional groups but also a participant in reactions that build more complex heterocyclic systems.
Condensation Reactions: Nitrile-containing compounds are key precursors in condensation reactions for synthesizing the imidazo[4,5-b]pyridine ring system itself. For instance, the reaction between 5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile (B47326) can lead to the formation of 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. nih.govuctm.edu This demonstrates the utility of nitrile moieties in intramolecular cyclization and ring-forming condensation cascades. nih.gov
Cycloaddition Reactions: The carbonitrile group can act as a dienophile or participate in other cycloaddition pathways. In Povarov-type reactions (aza-Diels-Alder), nitrile-activated alkenes can react with imines to construct complex nitrogen-containing six-membered rings. libretexts.org This utility allows for the fusion of additional rings onto the imidazo[4,5-b]pyridine scaffold, using the C2-carbonitrile as a key activating or structural component.
Reactivity of the Imidazole (B134444) Ring
The imidazole portion of the 3H-imidazo[4,5-b]pyridine scaffold contains two nitrogen atoms (N1 and N3) with differing reactivity, along with reactive carbon positions. The tautomeric nature of the N-H proton (which can reside on N1 or N3) adds complexity to its derivatization.
The presence of a lone pair of electrons on the imidazole nitrogen atoms makes them nucleophilic and thus susceptible to alkylation and acylation. However, the existence of multiple nitrogen atoms within the heterocyclic system, including the pyridine (B92270) nitrogen (N4), often leads to a lack of regioselectivity.
N-Alkylation: The reaction of 3H-imidazo[4,5-b]pyridines with alkylating agents like alkyl halides can produce a mixture of regioisomers. Alkylation can occur at the N1, N3, and even the N4 positions. The distribution of these products is influenced by the specific substrate, the nature of the alkylating agent, and the reaction conditions. semanticscholar.org For example, alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives can result in the formation of both N3 and N4 regioisomers. semanticscholar.org The use of phase transfer catalysis is one method employed for such alkylation reactions. reddit.com It has been noted that N-alkylation on the imidazo[4,5-b]pyridine core is often not selective and can result in various monoalkylated products.
Table 1: Examples of N-Alkylation Reactions on the Imidazo[4,5-b]pyridine Core
| Reagent | Conditions | Product Description |
| Methyl Iodide | NaH, DMF | N-methyl-substituted imidazo[4,5-b]pyridines |
| Allyl Bromide | K₂CO₃, TBAB, DMF | 3-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine |
| Propargyl Bromide | K₂CO₃, TBAB, DMF | 3-propargyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine |
| Butyl Bromide | K₂CO₃, DMF | N4 and N3 regioisomers of N-butyl-imidazo[4,5-b]pyridines |
N-Acylation: Acylation with reagents such as acyl chlorides proceeds via nucleophilic attack from one of the ring nitrogens on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com Similar to alkylation, this can result in a mixture of N-acylated products. The reaction is typically carried out in the presence of a base (e.g., triethylamine or DIPEA) to neutralize the HCl byproduct. The pyridine ring within the molecule can act as an internal nucleophilic catalyst, activating the acyl chloride to facilitate the reaction.
Further derivatization of the 3H-imidazo[4,5-b]pyridine-2-carbonitrile scaffold can be achieved by targeting the carbon atoms of the heterocyclic rings.
Functionalization at C2: The C2 position is already occupied by the carbonitrile group. While direct substitution of the nitrile is challenging, the synthesis of the imidazo[4,5-b]pyridine ring often allows for the introduction of various substituents at the C2 position from the outset. This is commonly achieved by condensing a substituted pyridine-2,3-diamine with an appropriate aldehyde, carboxylic acid, or their derivative.
Functionalization at C3: As discussed in the previous section, "functionalization at C3" in the context of the 3H-tautomer refers to reactions on the N3 atom, namely N-alkylation and N-acylation. For related imidazo[1,2-a]pyridines, direct C-H functionalization at the C3 position is a well-established method for introducing new groups.
Functionalization at Other Positions (Pyridine Ring): The pyridine portion of the molecule is susceptible to electrophilic substitution, although the conditions can be harsh. Halogenation and nitration have been shown to occur at the C5 and C6 positions of the related imidazo[4,5-b]pyridin-2-one system. Iodination tends to be selective for the C6 position, while chlorination and bromination can lead to di-substitution at both C5 and C6.
Table 2: Electrophilic Substitution Reactions on the Imidazo[4,5-b]pyridine Ring System
| Reaction | Reagent(s) | Position(s) of Substitution | Product Type |
| Chlorination | Cl₂ in Acetic Acid | C5, C6 | 5,6-Dichloro derivative |
| Bromination | Br₂ in Acetic Acid | C5, C6 | 5,6-Dibromo derivative |
| Iodination | ICl | C6 | 6-Iodo derivative |
| Nitration | HNO₃/H₂SO₄ | C5 (and C6) | 5-Nitro or 5,6-Dinitro derivatives |
Tautomeric Equilibria and Their Influence on Reactivity
The 3H-Imidazo[4,5-b]pyridine scaffold, like other imidazopyridines, can exist in multiple tautomeric forms due to the prototropic nature of the imidazole ring. nih.gov The position of the proton on the nitrogen atoms of the imidazole moiety significantly influences the molecule's electronic distribution, stability, and reactivity. The primary tautomers for the unsubstituted core are the 1H- and 3H-forms. The specific tautomer, this compound, is one of these possibilities.
The equilibrium between these tautomers is critical in derivatization reactions, particularly alkylations. The reaction of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis conditions has been shown to yield a mixture of regioisomers, with substitution occurring at different nitrogen positions. nih.gov This demonstrates that even if one tautomer is dominant in the ground state, the reaction conditions can lead to products derived from multiple tautomeric forms. The tautomeric equilibrium makes the system versatile, but also presents a challenge for achieving regioselectivity. nih.govmdpi.com
Computational studies, such as those using density functional theory (DFT), are often employed to investigate the relative stabilities of different tautomers and the energy barriers for interconversion. sibran.ru These theoretical models help predict the most stable tautomer and rationalize the observed reactivity patterns in solution and solid states. sibran.ruwiley-vch.de The relationship between tautomerism and reactivity is a key consideration in the synthetic manipulation of this heterocyclic system. wiley-vch.de
Reactivity of the Pyridine Ring
The reactivity of the pyridine portion of the this compound core is heavily influenced by the electronic properties of both the fused imidazole ring and the electron-withdrawing nitrile group at the 2-position.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. wikipedia.orgquimicaorganica.org This deactivation is further compounded in acidic media, which are common for SEAr reactions like nitration and sulfonation, as the pyridine nitrogen becomes protonated, introducing a positive charge and further deactivating the ring. wikipedia.org
For the this compound scaffold, the fused imidazole ring acts as an electron-donating group, which would typically activate an attached aromatic system. However, the pyridine ring's inherent electron deficiency and the strong electron-withdrawing nature of the 2-carbonitrile group generally render the pyridine positions (C-5, C-6, and C-7) resistant to direct electrophilic attack. utexas.edu Consequently, direct SEAr on the pyridine ring of this compound is challenging and typically requires harsh reaction conditions, with substitution, if it occurs, favoring the C-6 position (meta to the pyridine nitrogen). quimicaorganica.org More practical approaches to functionalize the pyridine ring often involve pre-functionalization followed by substitution or directed C-H activation methods.
Nucleophilic Aromatic Substitution on Activated Pyridine Positions
Nucleophilic aromatic substitution (SNAr) is a more viable strategy for functionalizing the pyridine ring, especially when it is activated by electron-withdrawing groups and contains a good leaving group. A common precursor for the synthesis of the imidazo[4,5-b]pyridine core is 2-chloro-3-nitropyridine (B167233). acs.org The first step in a tandem synthesis involves the SNAr reaction of this precursor with primary amines, where the amine displaces the chloride at the C-2 position. This reaction is facilitated by the strongly electron-withdrawing nitro group at C-3. acs.org
Similarly, palladium-catalyzed amidation reactions on 2-chloro-3-amino-pyridines provide a facile route to the imidazo[4,5-b]pyridine core. organic-chemistry.org This process involves the nucleophilic attack of a primary amide onto the pyridine ring, followed by cyclization. organic-chemistry.org These examples highlight that positions on the pyridine ring bearing a halide can be effectively substituted by nucleophiles, a key strategy for introducing diversity to the scaffold.
| Pyridine Precursor | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Primary Amines | H₂O-IPA, 80 °C | N-substituted-3-nitropyridin-2-amine | acs.org |
| 2-Chloro-3-amino-pyridines | Primary Amides | Pd catalyst, Me₄tBu-XPhos ligand, t-butanol | Substituted Imidazo[4,5-b]pyridines | organic-chemistry.org |
Direct C–H Functionalization at Pyridine Ring Positions
Direct C–H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds. acs.org While significant progress has been made in the C–H functionalization of various imidazopyridine isomers, such as imidazo[1,2-a]pyridines, specific examples targeting the pyridine ring positions of the 3H-imidazo[4,5-b]pyridine core are less common. nih.govbeilstein-journals.org
The challenge lies in achieving site-selectivity, as the molecule presents multiple C–H bonds with different reactivities (on the imidazole ring, the pyridine ring, and any substituents). acs.org Research on related heterocycles suggests that transition-metal-catalyzed reactions, often involving palladium or rhodium, are a promising avenue. beilstein-journals.org These reactions typically employ a directing group to guide the catalyst to a specific C–H bond. For the this compound scaffold, the pyridine nitrogen or other substituents could potentially serve as directing groups to functionalize the C-5, C-6, or C-7 positions, although this remains an area for further exploration.
Formation of Fused and Polycyclic Systems Incorporating this compound
The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. irb.hr The functional groups on the core structure can be strategically manipulated to construct additional rings.
One prominent strategy involves using a substituted imidazole as a precursor to build the pyridine ring. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles react with malononitrile under basic conditions (using DBU) to yield 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org The resulting diamino-substituted product can undergo further reactions. For example, it can react with 2-amino-1,1,3-propenetricarbonitrile to form fused 1,8-naphthyridine systems. researchgate.net This approach demonstrates how the imidazo[4,5-b]pyridine core can be elaborated into larger, more complex structures. mdpi.com These tetracyclic and polycyclic derivatives are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines and their potential as antiproliferative agents. irb.hr
| Starting Material | Reagent | Base/Catalyst | Fused Product | Reference |
|---|---|---|---|---|
| 5-Amino-4-(cyanoformimidoyl)imidazole | Malononitrile | DBU | 5,7-Diamino-3H-imidazo[4,5-b]pyridine-6-carbonitrile | acs.org |
| 5-Amino-4-(1′-amino-2′,2′-dicyanovinyl)imidazole | - | Triethylamine | 5,7-Diamino-3H-imidazo[4,5-b]pyridine-6-carbonitrile | mdpi.com |
| 5-Amino-4-(cyanoformimidoyl)imidazole | 2-Amino-1,1,3-propenetricarbonitrile | DBU | Imidazo[4,5-b]-1,8-naphthyridine derivative | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of the 3H-imidazo[4,5-b]pyridine ring system, several mechanistic pathways have been proposed.
In the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile, the proposed mechanism involves the initial formation of a malononitrile anion, which acts as a nucleophile. acs.org This anion attacks the electrophilic carbon of the cyanoformimidoyl group, leading to an adduct. This intermediate can then undergo intramolecular cyclization onto one of the nitrile groups, followed by tautomerization and aromatization to yield the final imidazo[4,5-b]pyridine product. acs.org
Another well-studied mechanism is the tandem reaction starting from 2-chloro-3-nitropyridine. acs.org This sequence involves:
SNAr Reaction: A primary amine displaces the chloride from the pyridine ring.
Nitro Group Reduction: The nitro group is reduced to an amino group, forming a pyridine-2,3-diamine intermediate.
Cyclization: The diamine reacts with an aldehyde. This is proposed to proceed via a novel annulation pathway where water plays a role in simultaneous electrophile-nucleophile activation.
Aromatization: The resulting intermediate undergoes oxidation (often by air) to form the stable aromatic imidazo[4,5-b]pyridine ring system. acs.org
Mechanistic investigations often combine experimental evidence with computational modeling to elucidate transition states and reaction intermediates, providing a deeper understanding of the transformations involved. sibran.ru
Theoretical and Computational Chemistry Studies of 3h Imidazo 4,5 B Pyridine 2 Carbonitrile
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals is fundamental to a compound's chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important in understanding electronic transitions and reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.
In studies of related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine these energy values. The HOMO is typically distributed over the entire fused ring system, while the LUMO is often centered on the imidazole (B134444) portion, indicating that intramolecular charge transfer (ICT) occurs from the imidazo[4,5-b]pyridine skeleton upon excitation. nih.gov For these derivatives, the calculated energy gap is a key indicator of their electronic properties. nih.gov A smaller energy gap is associated with enhanced stabilization efficiency from electron delocalization. nih.gov
| Derivative | E_HOMO (a.u.) | E_LUMO (a.u.) | Energy Gap (ΔE, a.u.) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -0.229 | -0.077 | 0.152 | 0.076 | 0.302 |
| 3-benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -0.222 | -0.073 | 0.149 | 0.075 | 0.292 |
| 4-benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine | -0.231 | -0.081 | 0.150 | 0.075 | 0.325 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack.
For imidazo[4,5-b]pyridine derivatives, MEP maps typically reveal that the most negative potential is concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole rings due to their high electronegativity and lone pairs of electrons. uctm.edu These nitrogen atoms are therefore the primary sites for protonation and electrophilic interactions. uctm.edumdpi.com The carbon atom of the nitrile group in 3H-Imidazo[4,5-b]pyridine-2-carbonitrile would also be expected to show a region of positive potential, making it a likely site for nucleophilic attack.
Conformational Analysis and Tautomerism Dynamics
The imidazo[4,5-b]pyridine core can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. The two common tautomers are the 3H- and the 1H- (often designated as 4H-) forms. The relative stability of these tautomers can be evaluated using DFT calculations, which compute the total electronic energy of each isomer.
Alkylation reactions on the imidazo[4,5-b]pyridine skeleton demonstrate the dynamic nature of this tautomerism. Studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine show that reactions with alkyl halides can lead to substitution at different nitrogen positions, yielding N3 and N4 regioisomers. nih.govnih.gov This indicates that under certain reaction conditions, both tautomeric forms are accessible. nih.gov Computational studies on related systems, such as pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide, have modeled the intramolecular proton transfer between tautomers, identifying the transition states and energy barriers involved in the isomerization process. researchgate.net Such studies confirm that the stability and interconversion of tautomers are influenced by both their intrinsic structure and the surrounding solvent environment. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction pathway.
The synthesis of substituted 3H-imidazo[4,5-b]pyridines has been investigated mechanistically. For example, the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) to form dicyano-substituted 3H-imidazo[4,5-b]pyridines is proposed to proceed via a nucleophilic attack of the malononitrile anion on the cyanoformimidoyl carbon, followed by an intramolecular cyclization and subsequent aromatization. acs.org DFT calculations can be used to characterize the geometry and energy of the transition state for the key cyclization step, confirming the feasibility of the proposed mechanism.
Similarly, studies on the reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles have used DFT to determine the regioselectivity of the reaction. semanticscholar.org By comparing the activation energies for different possible reaction pathways, the calculations can predict which isomeric product is more likely to form, often in agreement with experimental observations. semanticscholar.org
Computational Prediction of Spectroscopic Signatures
Beyond basic structural data, computational methods like Time-Dependent DFT (TD-DFT) can predict various spectroscopic properties. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
For instance, TD-DFT calculations have been used to simulate the electronic absorption spectra (UV-Vis) of imidazo[4,5-b]pyridine derivatives. By calculating the energies of electronic excitations from the ground state to various excited states, researchers can predict the absorption maxima (λ_max). These theoretical spectra can then be compared with experimental results to validate the computational model and assign specific electronic transitions. Such studies on related systems have shown good agreement between calculated and measured excitation energies.
DFT is also employed to calculate other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the structural elucidation of complex imidazo[4,5-b]pyridine derivatives, especially for distinguishing between different isomers.
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions. The Hirshfeld surface of a molecule is defined by the points where its contribution to the electron density is equal to the sum of contributions from all other molecules in the crystal.
By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified. The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type.
Studies on various imidazo[4,5-b]pyridine derivatives have used Hirshfeld analysis to understand their crystal packing. uctm.edu These analyses typically show that H···H interactions are the most significant contributors, often accounting for a large portion of the total surface contacts. nih.gov Other important interactions include C–H···π stacking, N···H, and halogen-related contacts (e.g., H···Br/Br···H), which collectively stabilize the three-dimensional crystal structure. uctm.edunih.gov
| Interaction Type | Contribution (%) in a 6-bromo-imidazo[4,5-b]pyridine derivative |
|---|---|
| H···H | 34.9 |
| C···H/H···C | 16.3 |
| Br···H/H···Br | 15.5 |
| O···H/H···O | 12.5 |
| N···H/H···N | 6.4 |
| Br···C/C···Br | 3.0 |
| Other | 11.4 |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design
Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in modern drug design and discovery. It is centered on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical relationship between the physicochemical properties and structural features of a series of compounds and their biological activities, QSAR models can predict the activity of new, unsynthesized molecules. This predictive capability is invaluable for prioritizing synthetic efforts, optimizing lead compounds, and designing novel molecules with enhanced efficacy and desired properties. For the 3H-imidazo[4,5-b]pyridine scaffold, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, thereby guiding the rational design of new derivatives.
Several QSAR studies have been successfully applied to derivatives of the imidazo[4,5-b]pyridine and closely related imidazopyridine series to guide the structural design of potent agents for various therapeutic targets. ccspublishing.org.cnnih.govresearchgate.net These studies employ a range of molecular descriptors and statistical methods to build predictive models.
For instance, in the development of anticancer agents targeting Aurora kinases, a QSAR model was built for a series of 65 imidazo[4,5-b]pyridine derivatives. researchgate.net This model, established using multiple linear regression (MLR), demonstrated both favorable estimation stability and good predictive capabilities, with a correlation coefficient (r²) of 0.782 and a leave-one-out cross-validation coefficient (Q CV²) of 0.737. researchgate.net The predictive power for an external test set was confirmed with a correlation coefficient (r²(test)) of 0.775. researchgate.net Such validated models are crucial for reliably forecasting the biological activity of novel compounds based on their structural features.
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related imidazopyrimidine and tetrahydro-3H-imidazo[4,5-c]pyridine derivatives to understand the three-dimensional structural requirements for their biological activity. ccspublishing.org.cnnih.gov In one study on imidazopyrimidine derivatives, both CoMFA and CoMSIA methods established effective 3D-QSAR models. The CoMFA model showed a cross-validated q² of 0.665 and a non-cross-validated r² of 0.872, while the CoMSIA model yielded a q² of 0.632 and an r² of 0.923. ccspublishing.org.cn These models highlight the importance of steric and electrostatic fields, indicating that the shape and charge distribution of the molecules are critical for their activity. ccspublishing.org.cn
Another study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors also developed robust CoMFA and CoMSIA models. The best CoMFA model produced statistically significant results with a q² of 0.635 and an r² of 0.930, along with a predictive r² for an external test set of 0.582. nih.gov For angiotensin II receptor antagonists, QSAR studies on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines have underscored the importance of quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), and lipophilicity (log P) in determining biological activity. arkat-usa.org
These QSAR models provide valuable insights for the structural design of novel this compound derivatives. The descriptors and field contributions from these models can guide chemists in modifying the scaffold to enhance biological activity. For example, the models might suggest positions on the imidazopyridine ring where bulky groups could be favorable (steric fields), or where electron-donating or -withdrawing groups should be placed to optimize electrostatic interactions with a biological target. ccspublishing.org.cn The use of these predictive models can significantly reduce the time and cost associated with the synthesis and testing of new compounds by focusing on structures with a higher probability of success. nih.gov
The following table summarizes the statistical parameters from representative QSAR studies on imidazo[4,5-b]pyridine and related heterocyclic systems, illustrating the predictive power of these models.
| Compound Series | QSAR Method | Target/Activity | q² or Q CV² | r² | r²(test) or Predictive r² | Key Descriptors/Fields |
| Imidazo[4,5-b]pyridine derivatives | MLR (RASMS) | Anticancer (Aurora A) | 0.737 | 0.782 | 0.775 | Not specified |
| Imidazopyrimidine derivatives | CoMFA | Bactericidal | 0.665 | 0.872 | Not reported | Stereo (0.563), Electrostatic (0.396) |
| Imidazopyrimidine derivatives | CoMSIA | Bactericidal | 0.632 | 0.923 | Not reported | Stereo (0.387), Hydrophobic (0.613) |
| Tetrahydro-3H-imidazo[4,5-c]pyridine derivatives | CoMFA | VEGFR-2 Inhibition | 0.635 | 0.930 | 0.582 | Not specified |
| Thiophene and imidazopyridine derivatives | MLR | PLK1 Inhibition | Statistically high Q² | Not specified | Statistically high Rtest² | 0D-3D molecular descriptors |
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines | MLR / NLR | Angiotensin II Antagonist | Not specified | Not specified | Not reported | LUMO, log P |
Role and Applications in Advanced Chemical Synthesis and Functional Materials Science
3H-Imidazo[4,5-b]pyridine-2-carbonitrile as a Versatile Synthetic Building Block
The chemical reactivity of the this compound scaffold makes it an invaluable building block in organic synthesis. The presence of multiple nitrogen atoms, a reactive nitrile group, and an aromatic system allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.
The 3H-imidazo[4,5-b]pyridine core is a fundamental precursor for the synthesis of more elaborate heterocyclic systems. eurjchem.comresearchgate.netuctm.edunih.govnih.govnih.gov Its utility is demonstrated in the construction of polycyclic compounds and in the introduction of diverse substituents to create novel derivatives with specific functionalities.
One of the key synthetic routes involves building the pyridine (B92270) ring onto a pre-existing imidazole (B134444) core. For example, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles react with malononitrile (B47326) to yield 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines or 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines, depending on the reaction conditions. acs.org This method highlights the modularity of the synthesis, allowing for the incorporation of various aryl groups.
Another efficient approach starts from substituted pyridines. A highly efficient, clean, and simple procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed from 2-chloro-3-nitropyridine (B167233). nih.govacs.org This tandem reaction, conducted in an environmentally benign water-isopropanol medium, involves a sequence of SNAr reaction, nitro group reduction, and subsequent heteroannulation. This method's versatility is showcased by its ability to accommodate a wide range of primary amines and aldehydes, leading to a diverse array of functionalized imidazo[4,5-b]pyridines.
The alkylation of the 3H-imidazo[4,5-b]pyridine core is another common strategy to expand its structural diversity. Reactions with various alkylating agents, such as allyl bromide and propargyl bromide, under phase-transfer catalysis conditions, have been shown to produce N-substituted derivatives in good yields. uctm.edu These reactions often result in a mixture of regioisomers, which can be separated and characterized, further expanding the library of accessible compounds. nih.gov
The following table summarizes the synthesis of some complex heterocyclic architectures derived from the imidazo[4,5-b]pyridine scaffold.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles | Malononitrile, DBU | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines | 69-95 | acs.org |
| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles | Malononitrile | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines | Not specified | acs.org |
| 2-Chloro-3-nitropyridine | Primary amines, Aldehydes, Zn, HCl | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | Excellent | nih.govacs.org |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide, K2CO3, TBAB | 3-Allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Good | uctm.edu |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide, K2CO3, TBAB | 6-Bromo-2-(nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | Good | uctm.edu |
The structural versatility and the existence of multiple reaction sites on the this compound core make it an ideal scaffold for combinatorial library synthesis. The ability to introduce diversity at various positions of the molecule allows for the rapid generation of a large number of compounds for screening purposes, particularly in drug discovery and materials science.
The tandem reaction starting from 2-chloro-3-nitropyridine is a prime example of a synthetic strategy amenable to combinatorial chemistry. nih.govacs.org By varying the primary amine and the aldehyde in the reaction sequence, a library of imidazo[4,5-b]pyridine derivatives with different substituents at the 2- and 3-positions can be readily synthesized. This approach is highly efficient as it allows for the construction of complex molecules in a single pot with only one purification step.
Furthermore, the imidazo[4,5-b]pyridine scaffold has been utilized in the design and synthesis of new derivatives that have been evaluated for various biological activities, such as kinase inhibitors. nih.govnih.govnih.govebi.ac.uknih.gov Molecular modeling studies, including 3D-QSAR and docking, have been performed on libraries of imidazo[4,5-b]pyridine derivatives to identify key structural requirements for their activity. ebi.ac.uk These studies guide the design of new analogues with potentially improved potencies, demonstrating the power of combining combinatorial synthesis with computational chemistry.
Design and Development of Functional Materials Utilizing the this compound Moiety
The unique electronic and photophysical properties of the this compound moiety have led to its incorporation into various functional materials. The combination of a nitrogen-rich heterocyclic core and an electron-withdrawing carbonitrile group can be tailored to create materials with specific optoelectronic, sensing, and coordination properties.
The pyridine-carbonitrile moiety is a well-known acceptor unit in the design of fluorescent materials for organic light-emitting diodes (OLEDs). frontiersin.org While research has extensively focused on benzenecarbonitrile derivatives, pyridine-carbonitrile-based materials are gaining attention for their potential in high-efficiency emitters. The introduction of the carbonitrile group on the pyridine ring can influence the electronic properties of the molecule, leading to desirable characteristics for OLED applications.
For instance, thermally activated delayed fluorescence (TADF) materials based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core have been synthesized. researchgate.net These materials exhibit a small energy gap between their singlet and triplet excited states, which is a key property for efficient TADF. OLED devices fabricated with these materials have shown high external quantum efficiencies. researchgate.net
Furthermore, carbazole (B46965) or carbazole-3-carbonitrile/pyridine-based bipolar materials have been designed as hosts for solution-processed sky-blue phosphorescent and green TADF-OLEDs. researchgate.net The incorporation of the cyano group can enhance the thermal stability of the host materials. Although the direct application of this compound in OLEDs is not extensively reported, the proven success of related pyridine-carbonitrile structures suggests its potential as a building block for novel emitters and host materials. The photophysical properties of related fused heterocyclic systems, such as 4-(aryl)-benzo uctm.eduacs.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, have been studied, revealing their fluorescence in both solution and solid state, which is a crucial characteristic for optoelectronic applications. mdpi.com
The following table summarizes the performance of some OLEDs based on pyridine-carbonitrile derivatives.
| Emitter/Host Material | OLED Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| 2,6-diphenylpyridine-3,5-dicarbonitrile core | TADF | 29.6 | Not specified | researchgate.net |
| 2AcNN (3-pyridinecarbonitrile derivative) | TADF | 12 | Sky Blue | frontiersin.org |
| 5PXZNN (3-pyridinecarbonitrile derivative) | TADF | 16-20 | Green | frontiersin.org |
| 2,6-CzPy (carbazole/pyridine-based) | Phosphorescent | 27.4 | Sky Blue | researchgate.net |
| Pyrene-Benzimidazole Derivative B | Fluorescent | 4.3 | Pure Blue | mdpi.com |
The nitrogen atoms within the imidazo[4,5-b]pyridine ring system can act as binding sites for analytes, making this scaffold a promising candidate for the development of molecular probes and sensors. While specific research on this compound as a pH probe is limited, related imidazopyridine derivatives have been successfully employed as fluorescent sensors for metal ions.
For example, a fluorescent probe based on a fused imidazo[1,2-a]pyridine (B132010) scaffold has been designed for the detection of Fe³⁺ and Hg²⁺ in aqueous media and living cells. rsc.org Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the naked-eye detection of Hg²⁺. rsc.org This probe exhibits high selectivity and can be used for fluorescence imaging in living cells. rsc.org
These examples demonstrate the potential of the imidazopyridine core in the design of chemosensors. The introduction of a carbonitrile group, as in this compound, could further modulate the electronic and photophysical properties of the molecule, potentially leading to sensors with enhanced sensitivity and selectivity. The coordination chemistry studies of imidazo[4,5-b]pyridine derivatives with various metal ions also support their potential application in metal-ion sensing. nih.govmdpi.com
The imidazo[4,5-b]pyridine scaffold is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms. nih.govmdpi.com Its ability to coordinate with metal ions has been explored, revealing its potential for applications in metalloenzyme modulation, metal-ion sensing, and therapeutic chelation. nih.govmdpi.com
A study on the proton and metal dication affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core showed that these compounds form stable complexes with transition metals like Cu(II) and Zn(II). nih.govmdpi.com The imidazole nitrogen was identified as the primary binding site. Such studies provide a fundamental understanding of the coordination behavior of this heterocyclic system, which is crucial for designing new metal-based materials and catalysts.
While the direct incorporation of this compound into metal-organic frameworks (MOFs) is not widely documented, the structural features of this molecule make it a promising candidate as a linker or modulator in MOF synthesis. MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The pyridine and imidazole nitrogens, along with the nitrile group, could potentially coordinate to metal centers, leading to the formation of novel porous materials with interesting properties for gas storage, separation, and catalysis. rsc.orgrsc.orgmdpi.com The synthesis of MOFs using related pyridine-based ligands, such as pyridine-3,5-dicarboxylic acid, has been reported, demonstrating the feasibility of using such building blocks in the construction of these advanced materials. rsc.org
Corrosion Inhibition Mechanisms and Surface Interactions
The potential of this compound as a corrosion inhibitor is inferred from extensive studies on related imidazo[4,5-b]pyridine derivatives. najah.eduimist.ma The primary mechanism involves the adsorption of the molecule onto a metal surface, forming a protective barrier that insulates the metal from the corrosive medium. theaic.orgrdd.edu.iq This adsorption process is multifaceted, involving both physical and chemical interactions.
The molecule's structure is rich in sites that facilitate strong surface interactions. The fused imidazole and pyridine rings contain multiple nitrogen heteroatoms and a delocalized π-electron system. These features are central to the inhibition mechanism. researchgate.net
Key Interaction Mechanisms:
Chemisorption: The nitrogen atoms in both the imidazole and pyridine rings possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds. This process, known as chemisorption, results in a strongly anchored inhibitor layer on the metal surface. researchgate.net
Physisorption: In acidic environments, the nitrogen atoms of the imidazo[4,5-b]pyridine ring can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid), a process known as physisorption. theaic.org
π-Electron Interaction: The aromatic rings contribute to the adsorption process through the interaction of their π-electrons with the metal surface, further strengthening the protective film. researchgate.net
Computational studies, such as Density Functional Theory (DFT) and Monte Carlo simulations on various imidazo[4,5-b]pyridine derivatives, support these mechanisms. research-nexus.netuctm.eduresearchgate.net These studies investigate the molecule's electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a low LUMO energy suggests an ability to accept electrons from the metal, both of which enhance the adsorption and inhibition efficiency. researchgate.net
Monte Carlo simulations performed on related N-substituted imidazo[4,5-b]pyridine derivatives have shown a significant tendency for these molecules to adsorb onto iron surfaces in a parallel orientation. This flat adsorption maximizes surface coverage, effectively blocking the corrosive agents from reaching the metal. uctm.edu
Table 1: Theoretical Interaction Data for Imidazo[4,5-b]Pyridine Derivatives on Metal Surfaces Data extrapolated from studies on related derivatives for illustrative purposes.
| Derivative Studied | Parameter | Value | Implication for Surface Interaction |
|---|---|---|---|
| 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | HOMO Energy | -6.269 eV | Indicates electron-donating capability for chemisorption. uctm.edu |
| Binding Energy on Fe(110) | -187.31 kcal/mol | Strong, spontaneous adsorption on iron surface. uctm.edu | |
| 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | LUMO-HOMO Energy Gap | -3.6 eV | Small energy gap suggests high reactivity and facilitates adsorption. researchgate.net |
| Inhibition Efficiency (at 0.1 mM) | 88% | Demonstrates effective corrosion protection on mild steel. researchgate.net |
The presence of the 2-carbonitrile (-C≡N) group in this compound would likely enhance these inhibitory properties. The nitrile group is electron-withdrawing, which can influence the electronic distribution across the aromatic system, and its nitrogen atom provides an additional site for coordination with the metal surface.
Catalytic Applications and Ligand Design
The structural framework of this compound makes it a promising candidate for ligand design in coordination chemistry and catalysis, although specific applications are not yet widely documented. The core imidazo[4,5-b]pyridine scaffold is known to coordinate with various metal ions, acting as a versatile ligand. mdpi.comnih.gov
The design of effective ligands is crucial for developing catalysts, metal-ion sensors, and therapeutic agents. mdpi.comnih.gov The key features of the imidazo[4,5-b]pyridine scaffold that are relevant to ligand design include:
Coordination Sites: The primary coordination site in imidazo[4,5-b]pyridine derivatives is typically the nitrogen atom of the imidazole ring. mdpi.comnih.gov The pyridine nitrogen can also participate in binding, allowing the molecule to act as a bidentate ligand, chelating to a metal center.
Tunable Electronic Properties: The electronic properties, and thus the binding affinity of the ligand, can be modulated by introducing different substituents onto the heterocyclic rings. mdpi.comnih.gov Electron-donating groups, for instance, can enhance the basicity and metal coordination strength. mdpi.comnih.gov
Steric Influence: The size and position of substituents can be altered to control the geometry around the metal center, which is a critical factor in designing stereoselective catalysts.
For this compound specifically, the nitrile group at the 2-position adds a significant feature for ligand design. The nitrogen atom of the nitrile group can act as an additional coordination site, potentially enabling unique binding modes (e.g., acting as a bridging ligand between two metal centers).
Studies on related tetracyclic imidazo[4,5-b]pyridine derivatives have shown they form stable complexes with metal dications such as Cu(II) and Zn(II). mdpi.comnih.gov This inherent affinity for metal ions underscores the potential of this class of compounds to serve as ligands in various applications, including:
Homogeneous Catalysis: Complexes formed between imidazo[4,5-b]pyridine-based ligands and transition metals could function as catalysts for organic transformations. researchgate.net
Metalloenzyme Modulation: The ability to chelate biologically relevant metal ions suggests potential roles in modulating the activity of metalloenzymes. mdpi.com
Metal-Ion Sensing: Changes in photophysical properties (e.g., fluorescence) upon metal binding could be exploited for the development of chemical sensors. mdpi.com
While the direct application of this compound in catalysis is an emerging area, its structural attributes provide a strong basis for its exploration in ligand development for a wide range of chemical and material science applications.
Molecular Interactions and Biological Relevance Mechanistic and Molecular Level Focus
Enzyme Target Interaction Mechanisms
Derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated the ability to interact with and modulate the activity of a diverse range of enzymes. The nature of these interactions, from competitive inhibition of kinases to the irreversible blockade of proton pumps, is explored at a molecular level.
The structural similarity of the imidazo[4,5-b]pyridine nucleus to the endogenous kinase ligand adenosine triphosphate (ATP) makes it a privileged scaffold for the design of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain and preventing the phosphorylation of substrate proteins.
Cyclin-Dependent Kinase 2 (CDK2) and Aurora B: Several imidazopyridine derivatives have been identified as potent inhibitors of both CDK2 and Aurora B kinases. nih.gov Molecular docking studies of imidazo[4,5-b]pyridine-based compounds targeting CDK9 have revealed their ability to establish significant interactions within the active site, outcompeting the natural ligand. nih.gov For instance, X-ray crystallography has shown that an imidazopyridine derivative interacts with the carbonyl and amino groups of Val135 in its target kinase, acting as both a hydrogen-bond donor and acceptor. mdpi.com
Aurora Kinases: A series of imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C. nih.govfrontiersin.org Co-crystallization of one such inhibitor with Aurora-A provided a detailed understanding of the molecular interactions. The imidazo[4,5-b]pyridine core forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. frontiersin.org
Epidermal Growth Factor Receptor (EGFR): While research on 3H-imidazo[4,5-b]pyridine derivatives as EGFR inhibitors is ongoing, studies on the related imidazole[1,5-a]pyridine scaffold provide valuable insights. Theoretical studies using umbrella sampling and steered molecular dynamics simulations have elucidated the atomistic interactions between these derivatives and the EGFR protein, allowing for the determination of their absolute binding free energies. nih.gov
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4): Imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of IRAK-4. The binding mode of these compounds has been inferred through a combination of in silico docking into an IRAK-4 homology model and surrogate crystal structure analysis. nih.gov
Table 1: Investigated Kinase Targets of Imidazo[4,5-b]pyridine Derivatives
| Kinase Target | Key Findings |
|---|---|
| CDK2 | Imidazopyridine derivatives show inhibitory potency, with some in the range of 0.004–0.046 µM. nih.gov |
| Aurora B | Several imidazopyridine derivatives demonstrate inhibitory activity against Aurora B. nih.gov |
| Aurora A, B, C | A specific derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, showed potent inhibition with IC50 values of 0.042, 0.198, and 0.227 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. nih.gov Another compound, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, is a potent inhibitor with IC50 values of 0.015, 0.025, and 0.019 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. frontiersin.org |
Inhibition of Other Enzyme Classes (e.g., Proton Pump Inhibitors, Aromatase Inhibitors)
Proton Pump Inhibitors: Imidazo[4,5-b]pyridine derivatives, such as tenatoprazole, represent a class of proton pump inhibitors (PPIs). wikipedia.org These compounds are prodrugs that, in the acidic environment of the parietal cells, undergo a molecular rearrangement to form a reactive sulfenamide intermediate. youtube.comnih.gov This activated form then establishes a covalent disulfide bond with specific cysteine residues (e.g., Cys813 and Cys822) on the extracellular domain of the H+/K+-ATPase (proton pump). wikipedia.orgnih.gov This irreversible inhibition of the proton pump effectively blocks the final step of gastric acid secretion. wikipedia.orgwikipedia.org The imidazopyridine core in tenatoprazole contributes to a longer plasma half-life compared to benzimidazole-based PPIs. acs.org
Aromatase Inhibitors: The imidazo[4,5-b]pyridine scaffold has been explored for the development of non-steroidal aromatase inhibitors. mdpi.comdntb.gov.ua Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. mdpi.commdpi.com Non-steroidal aromatase inhibitors containing an azole moiety, such as imidazoles, function by coordinating the nitrogen atom of the azole ring to the iron atom of the heme group within the aromatase active site. mdpi.com This interaction competitively inhibits the binding of the natural androgen substrates, thereby blocking estrogen production. mdpi.com
Receptor Binding Profiles and Allosteric Modulation (molecular level)
Beyond enzyme inhibition, derivatives of 3H-imidazo[4,5-b]pyridine exhibit a range of activities at various cell surface and intracellular receptors. These interactions can be agonistic, antagonistic, or allosteric in nature, leading to diverse pharmacological effects.
The dopamine D3 receptor is a key target in the central nervous system for the treatment of various neuropsychiatric disorders. nih.govnih.gov While specific studies on 3H-imidazo[4,5-b]pyridine-2-carbonitrile are limited, research on hybrid dopamine agonists provides insights into the molecular interactions within the D3 receptor binding pocket. Key residues, such as Ser192 and Tyr365, have been identified as crucial for agonist binding through hydrogen bonding interactions. nih.govnih.gov The interaction of ligands with these residues can significantly influence their affinity and functional activity at the D3 receptor. nih.govnih.gov
Angiotensin II Receptor Antagonism: Derivatives of imidazo[4,5-b]pyridine have been developed as potent and orally active antagonists of the angiotensin II type 1 (AT1) receptor. mdpi.com These compounds act by competitively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and other physiological effects. mdpi.com
Thromboxane A2 Receptor Antagonism: A series of 3-benzylimidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as thromboxane A2 (TXA2) receptor antagonists. The affinity of these compounds for the human platelet TXA2 receptor was determined through radioligand binding studies. Structure-activity relationship studies revealed that specific substitutions, such as a 3,3-dimethylbutanoic acid side chain at the 2-position, resulted in high-affinity antagonists with Ki values in the nanomolar range.
Table 2: Receptor Antagonist Activity of Imidazo[4,5-b]pyridine Derivatives
| Receptor Target | Derivative Series | Key Findings |
|---|---|---|
| Angiotensin II (AT1) | Imidazo[4,5-b]pyridine derivatives | Reported as potent antagonists. mdpi.com |
| Thromboxane A2 | 3-benzylimidazo[4,5-b]pyridine derivatives | Compounds with a 3,3-dimethylbutanoic acid side chain at the 2-position showed high affinity with Ki values of 4-39 nM. |
Interaction with Nucleic Acids (DNA/RNA Binding Affinities)
While specific studies detailing the binding affinities of this compound with DNA or RNA are not extensively available in the current body of scientific literature, the broader class of imidazo[4,5-b]pyridine derivatives has been investigated for its potential to interact with nucleic acids. The structural similarity of the imidazo[4,5-b]pyridine core to purine bases suggests a potential for these compounds to engage with the structural motifs of DNA and RNA.
Research on related imidazoacridinones, which contain a similar planar heterocyclic system, has indicated that these molecules can bind to DNA through intercalation. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix. One study on imidazoacridinone analogs demonstrated DNA binding with affinities in the range of 10^5 M^-1 and a binding site size of 2-3 base pairs, which is characteristic of an intercalative mechanism. nih.gov Although this suggests a potential mechanism for this compound, it is important to note that direct experimental evidence for its binding affinity and mode is not yet established. The ability of a compound to intercalate is often associated with a planar aromatic structure, a feature present in the imidazo[4,5-b]pyridine core.
The interaction with RNA is less characterized for this class of compounds. However, the diverse structural landscape of RNA, including single-stranded regions, hairpins, and internal loops, presents multiple potential binding sites for small molecules. The specific binding affinity and mechanism would be highly dependent on the particular structure of both the RNA molecule and the imidazo[4,5-b]pyridine derivative .
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The structure-activity relationship (SAR) of imidazo[4,5-b]pyridine derivatives has been a subject of investigation in the context of various biological activities. For the this compound scaffold, the substituents at different positions on the heterocyclic core play a crucial role in determining its molecular interactions and biological effects.
The 2-Carbonitrile Group: The presence of a carbonitrile (C≡N) group at the 2-position is a key structural feature. This group is a strong electron-withdrawing group, which can influence the electronic distribution of the entire imidazo[4,5-b]pyridine ring system. This alteration in electronics can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The nitrile group itself can act as a hydrogen bond acceptor.
Substituents on the Imidazole (B134444) Ring: The nitrogen atoms of the imidazole ring are also key points for molecular interactions. Alkylation or substitution at the N1 or N3 positions can significantly alter the compound's properties. For instance, in a study of tetracyclic imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine (B92270) nuclei and the nature of amino side chains were found to be critical for their antiproliferative activity. nih.gov
The following table summarizes some SAR observations from studies on related imidazo[4,5-b]pyridine derivatives:
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference Compound(s) |
| 2-position | Phenyl, Substituted Phenyl | Modulates anticancer and antimicrobial activity | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines |
| 6-position | Bromo | Often included in analogs with anticancer and antimicrobial activity | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines |
| Imidazole Nitrogen | Alkyl, Aryl | Influences antiproliferative activity | Tetracyclic imidazo[4,5-b]pyridine derivatives |
Pathways of Biological Transformation (e.g., Metabolic Stability at a Chemical Level)
The metabolic stability of a compound is a critical factor in its biological activity and pharmacokinetic profile. The biological transformation of imidazo[4,5-b]pyridine derivatives is primarily governed by enzymatic reactions in the liver, with the Cytochrome P450 (CYP) family of enzymes playing a central role.
Oxidative Metabolism: The imidazopyridine scaffold is susceptible to oxidative metabolism by CYP enzymes. nih.govnih.gov The primary routes of metabolism often involve hydroxylation of the aromatic rings or N-oxidation. The specific sites of oxidation depend on the electron density of the ring system and the steric accessibility of different positions. For many xenobiotics, CYP3A4 is a major metabolizing enzyme. nih.govnih.govmdpi.com Studies on imidazopyridines have identified them as potential inhibitors of CYP3A4, suggesting an interaction with the active site of this enzyme. nih.govnih.gov
The metabolic fate of this compound at a chemical level would likely involve the following potential transformations:
Hydroxylation: The pyridine or the imidazole ring could undergo hydroxylation at various positions. The resulting hydroxylated metabolites are generally more water-soluble and can be more readily excreted.
N-Oxidation: The nitrogen atoms in the pyridine and imidazole rings are potential sites for N-oxidation.
Metabolism of the Carbonitrile Group: The carbonitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, although this transformation is often slower than aromatic hydroxylation.
The metabolic stability of a particular derivative is influenced by the nature and position of its substituents. For instance, the introduction of groups that block potential sites of metabolism can enhance metabolic stability. Conversely, the presence of functionalities that are readily metabolized can lead to rapid clearance of the compound.
NMR-based metabolomics studies on tetracyclic imidazo[4,5-b]pyridine derivatives have revealed that these compounds can induce significant changes in the metabolism of essential amino acids and glycerophospholipids in cancer cells, indicating that their biological effects are intertwined with cellular metabolic pathways. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
While established methods for the synthesis of the imidazo[4,5-b]pyridine core exist, future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies. Current syntheses often involve multi-step procedures or require specific precursors. acs.orgnih.govacs.org For instance, one route involves the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326). acs.orgnih.gov Another approach utilizes 2-chloro-3-nitropyridine (B167233) as a starting material in a tandem reaction. acs.org
Future explorations could target the following areas:
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce waste, and employ catalytic systems is a key goal. mdpi.com This could involve microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for other imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net
One-Pot Reactions and Multi-Component Reactions (MCRs): Designing cascade or tandem reactions that allow for the construction of the core structure and installation of the 2-carbonitrile group in a single step would significantly enhance synthetic efficiency. nih.gov
C-H Activation/Functionalization: Direct C-H functionalization of the pre-formed imidazo[4,5-b]pyridine ring system to introduce the carbonitrile group represents a highly atom-economical and elegant synthetic strategy that warrants investigation. mdpi.com
| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages |
| Tandem Reaction | 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes | One-pot, sequential SNAr, reduction, and condensation | High efficiency, good yields |
| Cyclization | 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles, Malononitrile | Base-catalyzed cyclization | Access to diverse substituted derivatives |
| Microwave-Assisted Synthesis | 5-Bromo-pyridin-2,3-diamine, Aldehydes | Reduced reaction times, cleaner reactions | Higher yields, improved sustainability |
This table is interactive. Click on the headers to sort the data.
Investigation of Unexplored Reactivity Patterns of the 2-Carbonitrile Group
The 2-carbonitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities. While standard nitrile chemistry is well-documented libretexts.org, its reactivity within the specific electronic environment of the 3H-imidazo[4,5-b]pyridine system is largely unexplored.
Future research should focus on:
Systematic Transformation Studies: A comprehensive investigation into the conversion of the nitrile to amines, amides, carboxylic acids, and ketones under various conditions. libretexts.org This would create a library of new derivatives with diverse properties.
Cycloaddition Reactions: Exploring the potential of the nitrile group to participate in [3+2] or other cycloaddition reactions to construct novel fused heterocyclic systems.
Influence on Ring Reactivity: Investigating how the electron-withdrawing nature of the 2-carbonitrile group influences the reactivity of the imidazo[4,5-b]pyridine core, particularly towards electrophilic or nucleophilic aromatic substitution.
Displacement Reactions: Probing the potential for nucleophilic displacement of the nitrile group, a reaction that has been observed in other activated imidazopyridine systems, to introduce new substituents at the 2-position. researchgate.net
| Nitrile Transformation | Reagents | Product Functional Group | Potential Application |
| Reduction | LiAlH4 or Catalytic Hydrogenation | Primary Amine (-CH2NH2) | Introduction of basic centers, further functionalization |
| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) or Amide (-CONH2) | Access to important synthetic intermediates |
| Grignard Reaction | Grignard Reagents (R-MgBr) followed by hydrolysis | Ketone (-C(O)R) | C-C bond formation, building complex molecules |
This table is interactive. Users can filter the data based on the product functional group.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby guiding synthetic efforts. purdue.edu For imidazopyridine derivatives, methods like Density Functional Theory (DFT) have been used to study electronic properties, molecular structure, and reactivity. oregonstate.edunih.govresearchgate.net
Future computational work on 3H-imidazo[4,5-b]pyridine-2-carbonitrile should include:
Predictive Reactivity Models: Using DFT and other methods to model the transition states of various reactions involving the nitrile group and the heterocyclic core to predict reactivity and regioselectivity.
In Silico Screening: Creating virtual libraries of derivatives and using computational tools to predict their electronic, optical, and potential biological properties. This can help prioritize synthetic targets.
Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to understand how different substituents on the imidazo[4,5-b]pyridine ring affect key properties, such as absorption/emission wavelengths or charge transport characteristics.
Integration into Emerging Chemical and Materials Technologies
The unique photophysical properties of many nitrogen heterocycles make them attractive candidates for advanced materials. nih.gov Imidazopyridine derivatives, in particular, have shown promise as emitters in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.gov The rigid, planar structure and the presence of both electron-donating and electron-withdrawing components in this compound suggest its potential in these areas.
Future research opportunities include:
Organic Electronics: Synthesizing and evaluating derivatives as components in OLEDs, organic field-effect transistors (OFETs), or dye-sensitized solar cells. The nitrile group can be used to tune the electronic properties of the molecule.
Fluorescent Probes and Sensors: Developing derivatives that exhibit changes in their fluorescence properties in response to specific analytes (e.g., metal ions, pH, biomolecules), leveraging the Lewis basic sites on the pyridine (B92270) and imidazole (B134444) rings.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups to create new materials with tailored optical, thermal, or electronic properties.
Synergistic Approaches Combining Synthetic and Computational Studies
The most rapid and insightful progress will be achieved through a close integration of synthetic chemistry and computational modeling. oregonstate.eduresearchgate.net This synergistic approach allows for a cycle of prediction, synthesis, and characterization that can accelerate the discovery of new molecules with desired functionalities.
A model workflow would involve:
Computational Design: Use of computational tools to design novel derivatives of this compound with target properties.
Synthetic Execution: Synthesis of the most promising candidates identified through computational screening.
Experimental Characterization: Thoroughly characterizing the properties (e.g., photophysical, electrochemical) of the newly synthesized compounds.
Iterative Refinement: Feeding the experimental data back into the computational models to refine their predictive accuracy, leading to the design of next-generation compounds.
This integrated strategy has been successfully applied to other nitrogen heterocycles and holds immense promise for unlocking the full potential of the this compound scaffold. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 3H-Imidazo[4,5-b]pyridine-2-carbonitrile derivatives?
Answer:
The primary synthetic strategy involves Michael addition reactions between 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile and arylidenemalononitriles, yielding 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. Key conditions include:
- Catalyst : Piperidine in absolute ethanol under reflux (3–5 hours).
- Regioselectivity : Governed by the nucleophilicity of the CH₂ group over NH, as confirmed by alternative three-component reactions involving benzaldehyde and malononitrile .
Multicomponent reactions using heterocyclic ketene aminals and nitromethylene intermediates are also effective, with products precipitating directly from the reaction medium without tedious purification .
Basic: How are the structures of these derivatives confirmed experimentally?
Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR : Distinct signals for NH (δ ~13.6 ppm), OCH₂ (δ ~4.6 ppm), and aromatic protons (δ ~8.5–8.6 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z = 366.17 for C₂₃H₁₉N₅) and fragmentation patterns.
- Elemental Analysis : Close agreement between calculated and observed C/H/N/O percentages (e.g., C: 75.59% calculated vs. 75.65% observed) .
Advanced: How does DFT analysis resolve contradictions in regioselectivity or unexpected reaction pathways?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies and transition states to:
- Compare pathways : For example, Michael addition vs. Knoevenagel condensation.
- Explain regioselectivity : The CH₂ group’s higher nucleophilicity over NH directs product formation (e.g., favoring 9-aminoimidazodipyridines over alternative isomers).
- Rationalize by-products : Bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] form via elimination of malononitrile from unstable intermediates, supported by spectral comparison with authentic samples .
Advanced: How to address unexpected products like bis-acrylonitriles in scale-up syntheses?
Answer:
Mechanistic studies reveal that bis-arylidenemalononitriles undergo elimination pathways instead of double Michael addition. Mitigation strategies include:
- Stoichiometric control : Limiting equivalents of arylidenemalononitriles.
- Alternative routes : Pre-forming intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)-3-phenylacrylonitrile via Knoevenagel condensation before coupling .
Advanced: What computational methods validate the electronic properties of these derivatives for biological targeting?
Answer:
- AM1 Parametrization : Models hydrogen bonding and charge distribution to predict interactions with biological targets (e.g., c-Met kinase).
- Frontier Molecular Orbital (FMO) Analysis : Correlates HOMO/LUMO energies with inhibitory activity. For example, electron-withdrawing groups (e.g., CN) enhance binding to kinase active sites .
Advanced: How to optimize reaction conditions to minimize by-products?
Answer:
Key variables include:
- Solvent polarity : Ethanol promotes Michael addition, while DMF favors elimination.
- Catalyst loading : Excess piperidine accelerates side reactions.
- Temperature : Reflux conditions stabilize intermediates; lower temperatures reduce decomposition .
Advanced: What strategies guide the design of bioactive derivatives (e.g., kinase inhibitors)?
Answer:
- Substitution patterns : 6-Carbonitrile and 7-amino groups enhance c-Met kinase inhibition (IC₅₀ < 50 nM).
- SAR studies : Methyl or phenyl groups at position 3 improve solubility and bioavailability.
- In silico docking : Aligns derivatives with ATP-binding pockets using PDB structures (e.g., 3LQ8) .
Advanced: How to resolve spectral contradictions in E/Z isomer characterization?
Answer:
- NOESY NMR : Identifies spatial proximity of substituents (e.g., dimethoxy groups in E-isomers).
- HPLC-MS : Separates isomers and confirms molecular weights (e.g., m/z = 413.17 for trimethoxyphenyl derivatives).
- Variable-temperature NMR : Resolves dynamic rotational barriers in hindered acrylonitriles .
Advanced: What are the limitations of current synthetic methodologies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
